molecular formula C6H7ClS B15232234 3-(Chloromethyl)-2-methylthiophene

3-(Chloromethyl)-2-methylthiophene

Cat. No.: B15232234
M. Wt: 146.64 g/mol
InChI Key: VUDVWIGCSZIPNY-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-methylthiophene is a valuable heterocyclic building block in organic and medicinal chemistry. The chloromethyl group attached to the thiophene ring makes it a highly versatile intermediate for further functionalization, enabling its use in nucleophilic substitution and cross-coupling reactions to create more complex molecular architectures . Compounds of this class are frequently employed in the synthesis of bioactive molecules and are of significant interest in the development of pharmaceutical intermediates . As a thiophene derivative, it is part of a family of compounds known for their applications in the development of active ingredients . Handling requires strict safety precautions. This product is intended for research and laboratory use only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7ClS

Molecular Weight

146.64 g/mol

IUPAC Name

3-(chloromethyl)-2-methylthiophene

InChI

InChI=1S/C6H7ClS/c1-5-6(4-7)2-3-8-5/h2-3H,4H2,1H3

InChI Key

VUDVWIGCSZIPNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)CCl

Origin of Product

United States

Synthetic Methodologies for 3 Chloromethyl 2 Methylthiophene

Direct Chloromethylation Approaches to 3-(Chloromethyl)-2-methylthiophene

Direct chloromethylation involves the reaction of a suitable thiophene (B33073) precursor with a source of formaldehyde (B43269) and hydrogen chloride, typically in the presence of a catalyst. These methods are favored for their atom economy and straightforward nature.

Classical Blanc Chloromethylation with 2-Methylthiophene (B1210033)

The Blanc chloromethylation reaction, a well-established method for introducing a chloromethyl group onto an aromatic ring, can be applied to the synthesis of this compound. wikipedia.org The reaction typically utilizes formaldehyde or its polymer, paraformaldehyde, and hydrogen chloride. wikipedia.orgdur.ac.uk The process is an electrophilic aromatic substitution, where the activated aromatic ring of the thiophene attacks an electrophilic species generated from formaldehyde and HCl. wikipedia.org

The efficiency of the Blanc chloromethylation is highly dependent on the reaction conditions and the choice of catalyst. Key parameters that are often optimized to improve yield and purity include temperature, reaction time, and the molar ratios of the reactants. thieme-connect.degoogle.com Generally, the reaction is conducted under anhydrous conditions to minimize the formation of byproducts. jk-sci.com Electron-donating groups on the aromatic ring, such as the methyl group in 2-methylthiophene, facilitate the reaction. jk-sci.com However, highly reactive substrates can be prone to side reactions, such as the formation of diarylmethane byproducts. wikipedia.orgthieme-connect.de

The introduction of a substituent onto the thiophene ring raises the issue of regioselectivity. In the case of 2-methylthiophene, the methyl group is an ortho-para directing and activating group for electrophilic aromatic substitution. libretexts.org The positions ortho to the methyl group are C3 and the position para is C5. The sulfur atom in the thiophene ring also influences the regioselectivity, further activating the C5 position. Consequently, the chloromethylation of 2-methylthiophene is expected to yield a mixture of isomers, with substitution occurring at the C3 and C5 positions. The relative ratio of these isomers is influenced by the reaction conditions and the catalyst employed. alfa-chemistry.com The formation of multiple regioisomers can complicate the purification process. alfa-chemistry.com

Catalytic Chloromethylation Strategies

To enhance the efficiency and selectivity of the chloromethylation of thiophenes, various catalytic systems have been investigated. These include the use of Lewis acids and, more recently, ionic liquids.

Lewis acids are commonly employed as catalysts in the Blanc chloromethylation reaction to increase the electrophilicity of the formaldehyde-HCl reagent system. wikipedia.orgdur.ac.uk The Lewis acid, such as zinc chloride, coordinates to the oxygen atom of formaldehyde, making the carbon atom more susceptible to nucleophilic attack by the electron-rich thiophene ring. wikipedia.org Other Lewis acids that have been used in chloromethylation reactions include aluminum chloride and tin(IV) chloride. dur.ac.ukgoogle.com The choice of Lewis acid can influence the reaction rate and the distribution of isomers. google.com

Table 1: Common Lewis Acid Catalysts in Chloromethylation

Lewis AcidFormula
Zinc ChlorideZnCl₂
Aluminum ChlorideAlCl₃
Tin(IV) ChlorideSnCl₄

This table presents common Lewis acids used in chloromethylation reactions in general.

The use of ionic liquids as catalysts and reaction media has emerged as a greener and more efficient alternative for various organic transformations, including chloromethylation. google.com A specific method for the synthesis of this compound from 2-methylthiophene has been reported using an ionic liquid catalyst. google.com In this process, 2-methylthiophene is reacted with paraformaldehyde and concentrated hydrochloric acid in the presence of 1-butyl-3-methylimidazole bromide as the catalyst. google.com This method offers high conversion and yield of the desired product under relatively mild conditions. google.com The ionic liquid can potentially be recycled, adding to the environmental benefits of this approach. google.com

Table 2: Ionic Liquid-Mediated Synthesis of this compound

Starting MaterialChloromethylating AgentsCatalystTemperature (°C)Time (h)Conversion Rate (%)Yield (%)
2-MethylthiopheneParaformaldehyde, conc. HCl1-Butyl-3-methylimidazole bromide40292.479.1

Data sourced from a Chinese patent (CN101381362A). The reported product is 3-methyl-2-chloromethylthiophene, which is an isomer of the target compound. It is likely that the patent meant 2-methyl-3-chloromethylthiophene or that a mixture of isomers is formed. google.com

Indirect Synthetic Routes to this compound

While direct chloromethylation of 2-methylthiophene is a possible synthetic avenue, indirect routes offer alternative strategies that can be advantageous in terms of regioselectivity and precursor availability. These methods involve the synthesis of a 2-methylthiophene core with a suitable functional group at the 3-position, which is then converted into the desired chloromethyl moiety in a subsequent step.

Functional Group Interconversion from Precursor Compounds

Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry, allowing for the transformation of one functional group into another. solubilityofthings.com This strategy is particularly useful when a desired functional group, such as a chloromethyl group, is difficult to install directly or when a precursor compound is more readily accessible. The conversion of various precursor functional groups on the 2-methylthiophene ring system into a chloromethyl group represents a key indirect synthetic approach.

The general principle involves starting with a 2-methylthiophene derivative substituted at the 3-position with a group that can be chemically altered to become a chloromethyl group. Such transformations often rely on well-established reaction classes, including nucleophilic substitution, oxidation, or reduction. solubilityofthings.com For instance, a carboxylic acid or an aldehyde at the 3-position could be reduced to a hydroxymethyl group, which is a direct precursor for chlorination.

Table 1: Potential Precursor Functional Groups and Interconversion Pathways

Precursor at 3-positionIntermediate Functional GroupTarget Functional GroupNecessary Transformation(s)
-COOH (Carboxylic Acid)-CH₂OH (Hydroxymethyl)-CH₂Cl (Chloromethyl)1. Reduction 2. Chlorination
-CHO (Aldehyde)-CH₂OH (Hydroxymethyl)-CH₂Cl (Chloromethyl)1. Reduction 2. Chlorination
-CH₂Br (Bromomethyl)--CH₂Cl (Chloromethyl)1. Halide Exchange
-CH₂OTs (Tosylmethyl)--CH₂Cl (Chloromethyl)1. Nucleophilic Substitution

This table illustrates theoretical pathways based on standard organic transformations.

Conversion of Hydroxymethyl or Bromomethyl Intermediates to the Chloromethyl Moiety

A prominent and practical indirect route to this compound involves the chemical modification of closely related intermediates, specifically 3-(hydroxymethyl)-2-methylthiophene or 3-(bromomethyl)-2-methylthiophene.

Conversion from 3-(Hydroxymethyl)-2-methylthiophene:

The conversion of alcohols to alkyl halides is a fundamental and widely practiced transformation in organic synthesis. ub.edu The hydroxyl group of 3-(hydroxymethyl)-2-methylthiophene can be replaced by a chlorine atom using a variety of standard chlorinating agents. A common and effective reagent for this purpose is thionyl chloride (SOCl₂), often used in the presence of a base like pyridine (B92270) or in a non-nucleophilic solvent. ub.edu The reaction proceeds via a chlorosulfite ester intermediate, leading to the desired chloromethyl product. Other reagents capable of effecting this transformation include phosphorus trichloride (B1173362) (PCl₃) and concentrated hydrochloric acid, potentially with a catalyst like zinc chloride (Lucas reagent). ub.edu An analogous reaction is the preparation of 2-chloromethylthiophene from 2-thienylcarbinol using hydrogen chloride. orgsyn.org

Table 2: Reagents for Conversion of 3-(Hydroxymethyl)-2-methylthiophene

ReagentReaction TypeTypical Conditions
Thionyl Chloride (SOCl₂)Nucleophilic SubstitutionPyridine or non-nucleophilic solvent, 0 °C to room temp. ub.edu
Phosphorus Trichloride (PCl₃)Nucleophilic SubstitutionControlled temperature ub.edu
Conc. HCl / ZnCl₂Nucleophilic Substitution (Sₙ1/Sₙ2)Varies with substrate ub.edu

Conversion from 3-(Bromomethyl)-2-methylthiophene:

The synthesis can also proceed from the corresponding bromomethyl intermediate. The conversion of an alkyl bromide to an alkyl chloride is typically accomplished via a halide exchange reaction, often referred to as the Finkelstein reaction. vanderbilt.edu This equilibrium-driven process involves treating 3-(bromomethyl)-2-methylthiophene with a source of chloride ions, such as lithium chloride (LiCl) or sodium chloride (NaCl), in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF). The choice of solvent is critical, as it must dissolve the ionic chloride salt while facilitating the nucleophilic substitution at the methylene (B1212753) carbon.

Synthesis via Organometallic Intermediates (e.g., Grignard Reagents)

Organometallic intermediates, particularly Grignard reagents, provide a powerful method for forming new carbon-carbon bonds and can be employed in multi-step pathways to synthesize this compound. cerritos.edutsijournals.com A direct reaction of a Grignard reagent to form a chloromethyl group is not standard; instead, the organometallic species is used to generate a precursor, such as the hydroxymethyl derivative, which is then chlorinated in a subsequent step.

A plausible synthetic sequence begins with the formation of a Grignard reagent from 3-bromo-2-methylthiophene. This is achieved by reacting the bromo-precursor with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to produce 2-methyl-3-thienylmagnesium bromide. cerritos.edu

This newly formed Grignard reagent is a potent nucleophile. mnstate.edu It can then be reacted with an appropriate electrophile to introduce a one-carbon functional group. A standard method to create a hydroxymethyl group is to react the Grignard reagent with formaldehyde (HCHO). mnstate.edu The nucleophilic Grignard adds to the carbonyl carbon of formaldehyde, and a subsequent acidic workup protonates the resulting alkoxide to yield 3-(hydroxymethyl)-2-methylthiophene. tsijournals.com

Once the 3-(hydroxymethyl)-2-methylthiophene intermediate is synthesized via the Grignard pathway, it can be converted to the final product, this compound, using the chlorination methods described in section 2.2.2, such as treatment with thionyl chloride. ub.edu This combination of an organometallic reaction followed by a functional group interconversion highlights the versatility of indirect synthetic strategies.

Reactivity and Derivatization Strategies of 3 Chloromethyl 2 Methylthiophene

Nucleophilic Substitution Reactions of the Chloromethyl Group

The primary site of reactivity on 3-(chloromethyl)-2-methylthiophene is the chloromethyl group (-CH₂Cl). The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles in classic SN2 reactions. This reactivity is the foundation for introducing a wide array of functional groups onto the thiophene (B33073) scaffold. The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion. google.com

Formation of Thiophene-Appended Alcohols and Amines

The synthesis of alcohols and amines from this compound proceeds through straightforward nucleophilic substitution pathways.

Alcohols: The corresponding alcohol, (2-methylthiophen-3-yl)methanol, can be formed by the hydrolysis of the chloromethyl group. This reaction is typically carried out by treating this compound with water or a hydroxide (B78521) source. The chloromethyl group can be converted to a hydroxyl group (-CH₂OH), providing a key intermediate for further synthetic transformations. google.com

Amines: Thiophene-appended amines are synthesized by reacting this compound with ammonia, or primary or secondary amines. This reaction introduces a basic nitrogen-containing functional group, which is a common feature in many biologically active molecules and pharmaceutical intermediates. google.comnih.gov The reaction conditions can be tailored to favor the formation of primary, secondary, or tertiary amines.

Product TypeNucleophileGeneral Reaction
AlcoholH₂O / OH⁻R-CH₂Cl + OH⁻ → R-CH₂OH + Cl⁻
Primary AmineNH₃R-CH₂Cl + 2NH₃ → R-CH₂NH₂ + NH₄Cl
Secondary AmineR'NH₂R-CH₂Cl + R'NH₂ → R-CH₂NHR' + HCl
Tertiary AmineR'R''NHR-CH₂Cl + R'R''NH → R-CH₂NR'R'' + HCl
(Where R = 2-methylthiophen-3-yl)

Synthesis of Thiophene-Bearing Nitriles and Esters

Further functionalization of this compound can be achieved through its conversion to nitriles and esters, which are themselves versatile synthetic precursors.

Nitriles: The introduction of a nitrile group (-CN) is accomplished by reacting this compound with a cyanide salt, such as sodium or potassium cyanide. The resulting (2-methylthiophen-3-yl)acetonitrile is a valuable intermediate that can be hydrolyzed to a carboxylic acid or reduced to an amine. This conversion of a chloromethyl group to a cyanomethyl group (-CH₂CN) is a common strategy in organic synthesis. google.com

Esters: Thiophene-bearing esters are prepared by the reaction of this compound with a carboxylate salt (the conjugate base of a carboxylic acid). This reaction, an example of a Williamson ether synthesis analogue for esters, attaches an ester functionality via the methylene (B1212753) bridge.

Product TypeNucleophileGeneral Reaction
NitrileCN⁻R-CH₂Cl + CN⁻ → R-CH₂CN + Cl⁻
EsterR'COO⁻R-CH₂Cl + R'COO⁻ → R-CH₂OC(O)R' + Cl⁻
(Where R = 2-methylthiophen-3-yl)

Generation of Thioether Derivatives from this compound

Thioethers, or sulfides, can be readily synthesized from this compound by reaction with a thiol or a thiolate salt. This reaction introduces a sulfur linkage, which is of interest in materials science and medicinal chemistry. A more advanced method for creating such linkages is through palladium-catalyzed three-component cross-coupling strategies, which can achieve thiomethylation of various substrates. nih.gov

Product TypeNucleophileGeneral Reaction
ThioetherR'S⁻R-CH₂Cl + R'S⁻ → R-CH₂SR' + Cl⁻
(Where R = 2-methylthiophen-3-yl)

Carbon-Carbon Bond Forming Reactions

Beyond the reactivity of the chloromethyl group, the thiophene ring itself can be functionalized through carbon-carbon bond-forming reactions, significantly expanding the molecular complexity of the resulting derivatives.

Cross-Coupling Reactions Involving the Thiophene Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the aromatic thiophene core. For these reactions to occur, an additional leaving group, typically a halide like bromine or iodine, is required on the thiophene ring, or a C-H bond must be activated. The presence of the this compound moiety is generally compatible with these reaction conditions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon single bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. mdpi.com For instance, a bromo-substituted this compound could be coupled with various aryl or vinyl boronic acids to synthesize more complex aryl- or vinyl-substituted thiophenes. nih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.orgrsc.org Research on related substrates, such as 2-bromo-5-(bromomethyl)thiophene, has demonstrated successful Suzuki coupling to introduce aryl groups onto the thiophene ring. nih.gov

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org A halogenated derivative of this compound could serve as the halide partner in this reaction, allowing for the introduction of an alkynyl substituent onto the thiophene ring. This methodology is widely used in the synthesis of pharmaceuticals, natural products, and organic materials. nih.gov

Table of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partners Catalyst System Key Bond Formed
Suzuki-Miyaura Organoboron Compound + Organic Halide Pd Catalyst (e.g., Pd(PPh₃)₄) + Base Aryl-Aryl, Aryl-Vinyl

Reactions at the Chloromethyl Moiety for Chain Extension

The reactive chloromethyl group is an excellent site for nucleophilic substitution, providing a straightforward method for carbon chain extension. A primary example is the reaction with cyanide ions (CN⁻), typically from potassium or sodium cyanide, to produce (2-methylthiophen-3-yl)acetonitrile. This reaction proceeds via a standard SN2 mechanism. google.com

The synthesis of the homologous nitrile is a valuable transformation, as the nitrile group can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in various other carbon-carbon bond-forming reactions. The reaction is typically carried out by heating the chloromethylthiophene with an alkali metal cyanide in a suitable solvent, such as ethanol (B145695) or aqueous acetone (B3395972). google.com The use of phase-transfer catalysts can facilitate the reaction between the organic-soluble thiophene derivative and the water-soluble cyanide salt. iosrjournals.org

Table 2: Conditions for Cyanation of Chloromethyl Arenes

Starting MaterialReagentSolvent/CatalystConditionsProductReference
2-(Chloromethyl)thiopheneNaCNAqueous Acetone60-65°C, 3 h2-Thiopheneacetonitrile google.com
Crude 2-(Chloromethyl)thiopheneNaCNWater / Tetrabutylammonium bromide (PTC)70°C, 4 h2-Thienyl acetonitrile mdpi.com
Generic HalogenoalkaneKCN or NaCNEthanolHeat under refluxCorresponding NitrileGeneral procedure

Cyclization and Annulation Reactions Incorporating the Thiophene Core

Intramolecular Cyclization Pathways

Derivatives of this compound are valuable precursors for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems containing the thiophene ring. These reactions construct new rings onto the thiophene core, yielding complex structures like thieno[3,2-c]pyrans or thieno[2,3-c]pyridines. nih.govnih.gov

The strategy involves first modifying the chloromethyl group into a longer side chain containing a suitable functional group. For instance, the chloromethyl group can be converted into a nucleophilic or electrophilic center that can then react with another position on the thiophene ring or a substituent. A common approach is the synthesis of thiophene derivatives bearing an appropriately positioned alcohol, amine, or activated methylene group, which can then undergo acid-catalyzed or metal-catalyzed cyclization to form a new fused ring. These annulation strategies are critical in synthesizing novel polycyclic compounds with potential applications in materials science and medicinal chemistry. nih.govresearchgate.net

Photochemical Cyclization Reactions of Derived Thiophene Compounds

Thiophene derivatives can undergo photochemical cyclization, a powerful method for constructing polycyclic aromatic systems. A key example is the photocyclization of styrylthiophenes. acs.orgacs.org To apply this to this compound, the compound would first be converted into a styryl derivative, such as (E)-1-(2-methyl-3-thienyl)-2-phenylethene. This precursor can be synthesized via reactions like the Wittig or Horner-Wadsworth-Emmons reaction, where the chloromethyl group is first converted to a phosphonium (B103445) salt or phosphonate (B1237965) ester, which then reacts with benzaldehyde.

Upon irradiation with UV light, typically in the presence of a catalytic amount of an oxidizing agent like iodine, the styrylthiophene undergoes an electrocyclization reaction. nih.gov The generally accepted mechanism involves a trans-to-cis (E/Z) isomerization of the double bond, followed by a 6π-electrocyclization to form a dihydronaphthothiophene intermediate. This intermediate is then oxidized in situ to the aromatic product. For derivatives of 3-styrylthiophene, this reaction has been shown to yield naphtho[1,2-b]thiophene (B13749340) structures. acs.orgacs.org

Table 3: Photochemical Cyclization of a 3-Styrylthiophene Derivative

PrecursorReaction TypeReagents/ConditionsIntermediateFinal ProductReference
(E)-1-(2-methyl-3-thienyl)-2-phenylethenePhotochemical CyclizationUV light (e.g., 365 nm), I₂ (cat.), TolueneDihydronaphtho[1,2-b]thiophene derivativeSubstituted Naphtho[1,2-b]thiophene acs.orgacs.orgnih.gov

Oxidative and Reductive Transformations

The this compound molecule offers two main sites for redox reactions: the sulfur atom in the thiophene ring and the chloromethyl side chain.

Oxidation: The thiophene sulfur can be oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This transformation is often accomplished using oxidizing agents like hydrogen peroxide (H₂O₂). The reaction can be catalyzed by systems such as methyltrioxorhenium (MTO), which activates the H₂O₂. dicp.ac.cnnih.gov Research indicates that the rate of the first oxidation (to sulfoxide) is enhanced by electron-donating groups on the thiophene ring, while the second oxidation (to sulfone) is retarded. nih.gov Therefore, the 2-methyl group on the starting compound would facilitate the formation of this compound S-oxide. Complete oxidation to the sulfone is also readily achievable under appropriate conditions. organic-chemistry.org

Reduction: The chloromethyl group can be reduced to a methyl group, yielding 2,3-dimethylthiophene. This hydrodechlorination can be achieved using various reducing agents. A mild and effective method involves palladium-catalyzed reduction using polymethylhydrosiloxane (B1170920) (PMHS) as the hydride source. msu.edu This method is known to be tolerant of many functional groups and can be performed at room temperature. Other powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be employed for this transformation.

Table 4: Examples of Oxidative and Reductive Transformations

TransformationSubstrateReagents/CatalystConditionsProductReference
Oxidation to SulfoneGeneric Thiophene DerivativeH₂O₂, Methyltrioxorhenium (MTO)Dichloromethane, room temp.Corresponding Sulfone dicp.ac.cn
Oxidation to SulfoxideGeneric SulfideH₂O₂, Glacial Acetic AcidRoom temp.Corresponding Sulfoxide mdpi.com
Reduction of ChloroareneGeneric ChloroarenePd(OAc)₂, PMHS, KFTHF/Water, room temp.Corresponding Arene msu.edu

Applications of 3 Chloromethyl 2 Methylthiophene As a Key Intermediate and Building Block

Role in Advanced Materials Synthesis

The thiophene (B33073) moiety is a fundamental component in the field of organic electronics due to its electron-rich nature, which facilitates charge transport. The presence of a polymerizable group, such as the chloromethyl group in 3-(Chloromethyl)-2-methylthiophene, allows for its incorporation into larger polymeric structures with tailored electronic and optical properties.

Precursor for Conjugated Polymers and Organic Semiconductors

This compound serves as a monomer for the synthesis of conjugated polymers. The polymerization of thiophene derivatives, such as 3-methylthiophene (B123197), can be achieved through various methods, including electrochemical polymerization and chemical oxidative polymerization using agents like ferric chloride (FeCl₃). These methods lead to the formation of polythiophenes, a class of conducting polymers with significant potential in electronic applications. The resulting polymers, such as poly(3-methylthiophene), exhibit electrical conductivity, a key characteristic of organic semiconductors. The properties of these polymers, including their molecular weight and structural regularity (regioregularity), are crucial for their performance in electronic devices and can be influenced by the polymerization conditions.

The introduction of different functional groups onto the thiophene ring allows for the fine-tuning of the polymer's electronic properties. While direct polymerization of this compound is a potential route to novel conductive polymers, research has also focused on various substituted polythiophenes for applications in organic electronics.

Building Block for Optoelectronic Devices

The development of organic field-effect transistors (OFETs) and other optoelectronic devices relies on the use of high-performance organic semiconductor materials. Polythiophenes and their derivatives are among the most studied materials for these applications due to their favorable charge transport characteristics. The ability to process these materials from solution is a significant advantage for large-area and low-cost fabrication of electronic devices.

While specific examples detailing the direct use of polymers derived from this compound in optoelectronic devices are not extensively documented in readily available literature, the broader class of polythiophenes has been successfully integrated into OFETs. The performance of these devices is closely linked to the structural and electronic properties of the polymer, which can be tailored through the design of the monomer unit.

Contribution to Pharmaceutical and Medicinal Chemistry Research

The thiophene ring is a recognized pharmacophore present in numerous approved drugs. The reactivity of the chloromethyl group in this compound provides a convenient handle for chemists to introduce the 2-methyl-3-thienylmethyl moiety into various molecular scaffolds, leading to the synthesis of new therapeutic agents.

Synthesis of Active Pharmaceutical Ingredients (APIs) and Drug Scaffolds

A notable application of a closely related compound, 2-chloro-3-chloromethyl thiophene, is in the synthesis of the antifungal agent Sertaconazole. The synthesis involves the reaction of 2-chloro-3-chloromethyl thiophene with 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. This highlights the utility of chloromethylated thiophenes as key intermediates in the production of established APIs.

While the direct use of this compound in the synthesis of widely known drugs like Olanzapine, Tizanidine, or Methapyrilene is not explicitly detailed in the provided search results, the structural motif of a substituted thiophene ring is common in many pharmaceuticals. For instance, the synthesis of Olanzapine involves a thieno[2,3-b]benzodiazepine core, and various synthetic routes have been explored. Similarly, the synthesis of Tizanidine involves a 2,1,3-benzothiadiazole (B189464) derivative. The antihistamine Methapyrilene also contains a thienylmethyl group.

The versatility of this compound as a building block lies in its ability to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures found in various APIs.

Intermediates for Thiophene-Containing Therapeutics

The thiophene nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The ability to introduce substituents at various positions of the thiophene ring allows for the modulation of these activities.

Chloromethylated thiophenes, such as 2-chloromethyl-

Utility in Agrochemical Research and Development

The structural motifs present in this compound are of interest in the discovery of new bioactive molecules for agriculture. The thiophene ring is a known scaffold in many biologically active compounds, and the reactive side chain provides a convenient handle for synthesizing diverse derivatives.

Synthesis of Novel Insecticides and Crop Protection Agents

While direct synthesis of commercial insecticides starting from this compound is not extensively documented in public literature, structurally related compounds are crucial intermediates in the production of major crop protection agents. A key example is the pyrethroid insecticide bifenthrin (B131952), which acts on the nervous system of insects. The synthesis of bifenthrin relies on an essential intermediate, 3-(Chloromethyl)-2-methyl-1,1′-biphenyl. asianpubs.orgasianpubs.org This intermediate shares the core 3-(chloromethyl)-2-methyl- aryl structure with the thiophene compound .

The synthesis of bifenthrin involves the esterification of 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropane carboxylic acid with 2-methyl-3-biphenylmethanol. google.comgoogle.com The latter is prepared from the key 3-(chloromethyl)-2-methyl-1,1′-biphenyl intermediate. asianpubs.org Although the documented industrial synthesis of this biphenyl (B1667301) intermediate starts from materials like 2-methyl-1,1′-biphenyl or 2,6-dichlorotoluene, the structural analogy highlights the potential of this compound as a precursor for novel agrochemicals. asianpubs.orgpatsnap.com The reactive chloromethyl group is the key functionality that allows for building the larger molecular structures required for biological activity.

Table 1: Related Intermediates in Insecticide Synthesis

Intermediate Name Starting Material (Documented) Target Insecticide
3-(Chloromethyl)-2-methyl-1,1′-biphenyl 2-Methyl-1,1′-biphenyl Bifenthrin

Application in Heterocyclic System Construction

The reactive nature of the C-Cl bond in the chloromethyl group makes this compound an excellent electrophile for substitution reactions. This property is widely exploited for the construction of more complex molecules, particularly fused heterocyclic systems.

Formation of Fused Thiophene Systems

Fused thiophene systems, such as thienopyridines, are a class of heterocyclic compounds with significant biological and pharmaceutical importance. nih.govnih.gov There are several general strategies for synthesizing these fused rings, one of which involves building a pyridine (B92270) ring onto a pre-existing thiophene core. nih.gov

This compound is an ideal starting material for such syntheses. The chloromethyl group can react with a variety of nucleophiles to form a new carbon-carbon or carbon-heteroatom bond, which is the initial step in forming a new ring. For instance, a common method for building fused nitrogen-containing heterocycles is the reaction of a chloromethyl derivative with a molecule containing an amine or a nitrile group, followed by an intramolecular cyclization step.

A plausible and chemically sound approach is the Gewald reaction, which synthesizes a 2-aminothiophene from a ketone, a cyanoester, and elemental sulfur. wikipedia.orgresearchgate.netorganic-chemistry.orgumich.edu While the Gewald reaction builds the thiophene ring itself, the reactivity of the chloromethyl group on a pre-formed thiophene can be used in subsequent cyclization steps. For example, reaction with a malonate ester followed by cyclization is a standard method in heterocyclic chemistry. smu.camdpi.com

Table 2: Representative Reaction for Fused System Construction

Reactant A Reactant B Conditions Product Type
This compound Diethyl malonate Base (e.g., NaOEt) Diethyl (2-methylthiophen-3-yl)methylmalonate

This table represents a generalized, plausible reaction scheme based on established principles of heterocyclic synthesis.

The reaction of this compound with a suitable binucleophile, such as an aminopyridine derivative, could lead directly to the formation of a fused thieno[2,3-c]pyridine (B153571) system, a scaffold found in various biologically active molecules. nih.gov

Preparation of Oligonucleotides with Thiophenylmethyl Groups

The synthesis of modified oligonucleotides often involves the use of protecting groups to prevent unwanted side reactions on the nucleobases or the phosphate (B84403) backbone during the assembly process. springernature.com While various sulfur-containing groups have been explored for this purpose, a review of the scientific literature indicates that the use of a this compound-derived "thiophenylmethyl" group for the protection or modification of oligonucleotides is not a documented application. Standard oligonucleotide synthesis relies on well-established protecting groups like benzoyl, isobutyryl, and dimethylformamidine (dmf). nih.govresearchgate.net The introduction of thiol groups for conjugation is typically achieved using specialized phosphoramidite (B1245037) reagents derived from molecules like threoninol, rather than from thiophene-based reagents. nih.gov

Advanced Spectroscopic and Structural Characterization of 3 Chloromethyl 2 Methylthiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-(chloromethyl)-2-methylthiophene and its derivatives, ¹H, ¹³C, and ³¹P NMR are particularly insightful.

Elucidation of Regioselectivity and Stereochemistry via ¹H and ¹³C NMR

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the identity and purity of this compound. The chemical shifts, signal multiplicities, and coupling constants in the spectra offer a complete picture of the molecule's connectivity.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the methyl protons, the chloromethyl protons, and the two aromatic protons on the thiophene (B33073) ring. The methyl group protons typically appear as a singlet in the upfield region. The protons of the chloromethyl group also produce a singlet, but at a more downfield position due to the deshielding effect of the adjacent chlorine atom. The two protons on the thiophene ring appear as doublets, with their coupling constant being characteristic of vicinal coupling in a five-membered aromatic ring.

The ¹³C NMR spectrum provides complementary information. It shows distinct resonances for each carbon atom in the molecule, including the methyl carbon, the chloromethyl carbon, and the four carbons of the thiophene ring. The positions of these signals are indicative of their chemical environment, with carbons bonded to electronegative atoms like chlorine appearing at lower fields.

For derivatives of this compound, NMR is critical for determining the position of new functional groups (regioselectivity). For instance, in the synthesis of brominated derivatives like 2-bromo-3-methylthiophene (B51420) and 2,5-dibromo-3-methylthiophene, ¹H NMR is used to confirm the position of the bromine atoms by observing the changes in the chemical shifts and coupling patterns of the remaining ring protons. researchgate.net

¹H NMR Spectral Data for this compound and Related Compounds
CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
2-Methylthiophene (B1210033)H57.05ddJ(H5,H4)=5.1, J(H5,H3)=1.2 chemicalbook.com
H46.88ddJ(H4,H5)=5.1, J(H4,H3)=3.3
H36.75ddJ(H3,H4)=3.3, J(H3,H5)=1.2
-CH₃2.49s-
2-Chloro-3-methylthiopheneH5~6.9d- chemicalbook.com
H4~6.7d-
-CH₃~2.2s-
¹³C NMR Spectral Data for Thiophene Derivatives
CompoundCarbonChemical Shift (δ, ppm)Reference
3-[(4-methoxyphenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-oneC=O159.80 mdpi.com
Olefinic C144.61
Aromatic C114.13 - 131.17
-OCH₃55.18

Phosphorus-31 NMR for Organophosphorus Derivatives

When this compound is used to synthesize organophosphorus compounds, Phosphorus-31 (³¹P) NMR spectroscopy becomes a vital analytical technique. The chemical shift in a ³¹P NMR spectrum is highly sensitive to the electronic environment and coordination number of the phosphorus atom.

For example, in the synthesis of a phosphine (B1218219) derivative, the displacement of the chloride from this compound by a phosphine group would result in a characteristic signal in the ³¹P NMR spectrum. The chemical shift of this signal would confirm the formation of the C-P bond. In more complex organometallic derivatives, such as those involving platinum, ³¹P NMR can reveal information about the geometry of the complex. For instance, the magnitude of the coupling constant between two phosphorus nuclei (²JPP) can indicate their relative positions, with large coupling constants often suggesting a trans arrangement. researchgate.net Similarly, coupling to other nuclei like ¹⁹⁵Pt provides further structural confirmation. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound displays a series of absorption bands that correspond to the vibrational frequencies of its specific bonds. Key expected absorptions include:

C-H stretching (aromatic): Typically found above 3000 cm⁻¹.

C-H stretching (aliphatic): Found just below 3000 cm⁻¹ for the methyl and chloromethyl groups.

C=C stretching (aromatic ring): Appears in the 1400-1600 cm⁻¹ region.

C-S stretching (thiophene ring): These bands can be weak and appear in the fingerprint region.

C-Cl stretching: Generally observed in the 600-800 cm⁻¹ range.

The presence and precise positions of these bands can confirm the successful synthesis of the target molecule. For example, the IR spectrum of the related compound 3-methylthiophene (B123197) shows characteristic peaks that can be compared to those of this compound to identify the additional C-Cl and aliphatic C-H vibrations. nist.gov

Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Reference
Aromatic C-HStretching> 3000 nist.govthermofisher.com
Aliphatic C-H (-CH₃, -CH₂Cl)Stretching< 3000
Aromatic C=CStretching1400 - 1600
C-ClStretching600 - 800

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound (C₅H₅ClS has a monoisotopic mass of approximately 147.97 g/mol ), distinguishing it from other compounds with the same nominal mass. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the ³⁵Cl and ³⁷Cl isotopes appearing in a roughly 3:1 ratio.

Electron ionization mass spectrometry (EI-MS) causes the molecule to fragment in a reproducible manner. The analysis of these fragments provides a "fingerprint" that can confirm the structure. For this compound, likely fragmentation pathways include:

Loss of a chlorine radical (•Cl) to form a stable thienylmethyl cation.

Loss of the chloromethyl group (•CH₂Cl).

Fragmentation of the thiophene ring itself.

The mass spectrum of the parent compound, 3-methylthiophene, shows a prominent molecular ion peak and fragmentation through the loss of a hydrogen atom or the methyl group. nist.gov The fragmentation pattern of this compound would be expected to be influenced by the presence of the additional chloromethyl group, leading to characteristic fragment ions. miamioh.edu

Key Mass Spectrometry Data for Thiophene Derivatives
CompoundMolecular FormulaMolecular Weight (g/mol)Key Fragment Ions (m/z)Reference
3-MethylthiopheneC₅H₆S98.1798 (M⁺), 97 (M-H)⁺, 83 (M-CH₃)⁺ nist.gov
This compoundC₅H₄Cl₂S167.06166/168 (M⁺), 131 (M-Cl)⁺, 117 (M-CH₂Cl)⁺ nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for investigating the electronic transitions within molecules. For thiophene derivatives, this method provides valuable information about their conjugation systems and the influence of various substituents on their electronic properties.

The UV-Vis spectra of thiophene derivatives are characterized by absorption bands that arise from π-π* electronic transitions within the conjugated system of the thiophene ring. acs.org The position and intensity of these absorption maxima (λ_max) are highly sensitive to the extent of conjugation and the nature of the substituents attached to the ring. nii.ac.jpshimadzu.com

Generally, as the extent of conjugation in a molecule increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. youtube.comfiveable.me This reduced energy gap means that less energy (and thus a longer wavelength of light) is required to excite an electron. shimadzu.comyoutube.comfiveable.me Consequently, an extension of the conjugated system in thiophene derivatives leads to a shift of the absorption bands to longer wavelengths, an effect known as a bathochromic or red shift. shimadzu.comfiveable.me

Studies on various substituted thiophenes have demonstrated these principles. For instance, the introduction of substituents that can extend the π-system, such as phenyl or vinyl groups, results in significant red shifts compared to the parent thiophene molecule. nii.ac.jp The position of the substituent on the thiophene ring also plays a crucial role; a substituent at the 2-position typically conjugates more effectively with the thiophene ring than a substituent at the 3-position, leading to more significant spectral shifts. nii.ac.jp In di- and trisubstituted thiophenes, the cumulative electronic effects of the substituents can lead to complex spectral patterns. nii.ac.jp Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to assign the observed electronic transitions, such as the S0→S1 and S0→S9 transitions in complex thiophene-based systems. acs.orgrsc.org

Table 1: UV-Vis Absorption Data for Selected Thiophene Derivatives
Compoundλ_max (nm)Molar Absorptivity (ε)SolventReference
Benzene (B151609)255180Ethanol (B145695) shimadzu.com
Thiophene235-Hexane nii.ac.jp
2-Acetylthiophene260, 285 (shoulder)-Ethanol nii.ac.jp
3-Methylthiophene--- researchgate.net
Triphenylamine-Thiophene Derivatives~350-380-- acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is an essential technique for detecting and characterizing molecules or molecular fragments with unpaired electrons, such as radical intermediates. This method is particularly useful for studying reaction mechanisms where single-electron transfer steps are involved. nih.gov

In the context of thiophene chemistry, EPR spectroscopy is employed to study the formation and stability of radical cations. These species can be generated through chemical or electrochemical oxidation of thiophene derivatives. researchgate.netwiserpub.com For example, the oxidation of 2-alkylthiophenes can produce persistent 5,5'-dialkyl-2,2'-bithiophene radical cations, while the oxidation of 3-methylthiophene can yield the radical cation of 3,3'-dimethyl-2,2'-bithiophene. researchgate.net

The resulting EPR spectrum provides information about the electronic structure of the radical and its interaction with the surrounding nuclei. wiserpub.com The g-factor and hyperfine coupling constants extracted from the spectrum are characteristic of a specific radical structure. scielo.org.mx By combining experimental EPR with theoretical calculations (e.g., DFT), the identity and electronic state of the radical intermediates can be confirmed. researchgate.netwiserpub.com The development of advanced techniques like operando film-electrochemical EPR (FE-EPR) now allows for the real-time monitoring of radical intermediates as they are formed during electrocatalytic processes. nih.gov

Table 2: EPR Data for Thiophene-Related Radical Species
Precursor/SystemRadical Species DetectedMethod of GenerationKey Findings/ObservationsReference
3-MethylthiopheneRadical cation of 3,3'-dimethyl-2,2'-bithiopheneOxidation with Tl(III) trifluoroacetateShort-lived radical cation observed. researchgate.net
2-Alkylthiophenes5,5'-dialkyl-2,2'-bithiophene radical cationsOxidation in hexafluoropropan-2-ol (HFP)Persistent radical cations were formed and characterized. researchgate.net
Oxidized Poly(3-alkylthiophene) (P3AT) oligomersPolarons (radical cations)Chemical OxidationCoexistence of several polarons on the polymer chain was identified. wiserpub.com

X-ray Diffraction Studies (for Solid-State Derivatives)

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's structure and packing in the crystalline state.

For derivatives of thiophene, X-ray diffraction studies have revealed key structural features. The thiophene ring itself is a planar, five-membered aromatic heterocycle. wikipedia.org In the solid state, derivatives often exhibit nearly planar benzothiophene (B83047) ring systems. nih.govnih.gov The specific bond lengths and angles are influenced by the substituents attached to the ring. For example, the C-S bond length is typically around 1.70 Å, while the C-C bonds vary depending on their position relative to the sulfur atom. wikipedia.org

Crystal structure analysis also elucidates the nature of intermolecular forces, such as hydrogen bonding (e.g., C-H···O, N-H···O) and π-π stacking interactions, which govern how the molecules are arranged in the crystal lattice. nih.govnih.gov These non-covalent interactions are crucial in determining the physical properties of the material.

Table 3: Selected Crystallographic Data for Thiophene Derivatives
Compound TypeKey Structural FeaturesIntermolecular InteractionsReference
Benzothiophene DerivativesEssentially planar benzothiophene ring system.N—H⋯O and C—H⋯F hydrogen bonds, C—H⋯π interactions. nih.gov
Benzothiophene DerivativesDihedral angle of 88.1 (1)° between thiophene and phenyl rings.Weak C—H⋯O intramolecular interactions. nih.gov
Thiophene-benzoquinonesEssentially planar conformation due to conjugation and S⋯O nonbonded interactions.- rsc.org

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, isolation, and purity assessment of organic compounds, including this compound and its derivatives. The choice of technique depends on the volatility and polarity of the compounds.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is well-suited for the analysis of volatile and thermally stable thiophene derivatives. nih.gov It is frequently used to monitor the composition of reaction mixtures during the synthesis of chloromethylated thiophenes. For instance, GC can quantify the percentage of the desired product, unreacted starting materials, and various byproducts, such as isomers (e.g., 2-chloromethylthiophene vs. 3-chloromethylthiophene) and dichlorinated species. google.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both analytical and preparative-scale separations of a wide range of thiophene derivatives, particularly those that are less volatile or thermally sensitive. mdpi.comresearchgate.net HPLC with UV detection is commonly employed to determine the purity of synthesized compounds and to monitor the progress of reactions. mdpi.comacs.org Validated HPLC methods are crucial for the accurate quantification of thiophenic compounds in various matrices. mdpi.comsigmaaldrich.com

Table 4: Chromatographic Methods for Analysis of Thiophene Derivatives
TechniqueApplicationTypical Conditions/FindingsReference
Gas Chromatography (GC)Purity assessment of 2-chloromethylthiophene synthesis.Determined composition of reaction mixture, quantifying isomers and byproducts. google.com
High-Performance Liquid Chromatography (HPLC-UV)Monitoring desulfurization studies.Fast ( < 10 min) isocratic method for simultaneous determination of dibenzothiophene (B1670422) and its derivatives. mdpi.com
Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS)Analysis of trace-level volatile compounds.High sensitivity and selectivity for targeted analysis. nih.gov
High-Performance Liquid Chromatography (HPLC)Determination of enantiomeric excess (ee).Used to analyze the stereoselectivity of asymmetric cycloaddition reactions. acs.org

Theoretical and Computational Chemistry Studies on 3 Chloromethyl 2 Methylthiophene

Thermochemical Studies

Thermochemical properties, such as the enthalpy of formation, are fundamental to understanding the stability and energy content of a molecule. Computational chemistry offers robust methods to estimate these values, providing a critical complement to experimental calorimetry.

One widely used approach involves the use of isodesmic reactions. An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds are conserved on both the reactant and product sides. This method allows for a significant cancellation of errors in the quantum chemical calculations, leading to more accurate predictions of the enthalpy of formation for the target molecule.

For instance, a study on the enthalpy of formation of β-alkylthiophenes utilized both DFT (B3LYP/6-31G(d,p)) and Hartree-Fock (HF/6-31G(d,p)) methods. researchgate.net The study revealed that DFT calculations, when correlated with substituent length, could successfully predict the standard enthalpies of formation in the gas phase. researchgate.net Similarly, research on carbonyl derivatives of thiophene (B33073) demonstrated that the PM3 semi-empirical method provided a good correlation with experimental data for predicting gas-phase enthalpies of formation. researchgate.net

To illustrate the application of these methods, the table below presents computationally determined and experimental enthalpies of formation for some related thiophene derivatives. It is important to note that these values are for comparison and to demonstrate the utility of the computational approaches, as specific values for 3-(Chloromethyl)-2-methylthiophene are not present in the cited literature.

Compound NameComputational MethodCalculated Gas-Phase Enthalpy of Formation (kJ/mol)Experimental Gas-Phase Enthalpy of Formation (kJ/mol)
ThiopheneCCSD(T)/CBS105.2 ± 2.1115.5 ± 0.6
2-Methylthiophene (B1210033)G2/G3 (Isodesmic)Not Specified76.6 ± 1.2
3-Methylthiophene (B123197)G2/G3 (Isodesmic)Not Specified81.2 ± 1.2
2-AcetylthiopheneG2/G3 (Isodesmic)Not Specified-104.3 ± 1.6
3-AcetylthiopheneG2/G3 (Isodesmic)Not Specified-97.1 ± 1.7
2,5-Thiophenedicarboxylic acidG2(MP2)/G3(MP2)-631.1-632.6 ± 2.2

Data sourced from various computational and experimental studies for illustrative purposes. researchgate.netresearchgate.net

The determination of the enthalpy of reaction for processes involving this compound would follow a similar computational strategy. By calculating the enthalpies of formation of all reactants and products, the enthalpy of the reaction can be derived using Hess's law.

Reaction Mechanism Investigations using Computational Methods

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states, intermediates, and the calculation of activation energies. This provides a detailed, step-by-step understanding of the reaction mechanism.

While specific computational studies on the reaction mechanisms of this compound are not found in the reviewed literature, we can postulate a likely reaction pathway based on its structure: nucleophilic substitution at the chloromethyl group. The chloromethyl group is a reactive site susceptible to attack by nucleophiles.

A plausible reaction is the SN2 (bimolecular nucleophilic substitution) reaction with a nucleophile, for example, the hydroxide (B78521) ion (OH⁻). The reaction would proceed as follows:

This compound + OH⁻ → 3-(Hydroxymethyl)-2-methylthiophene + Cl⁻

A computational investigation of this reaction mechanism would typically involve the following steps:

Geometry Optimization: The structures of the reactants (this compound and the nucleophile), the transition state, and the products would be optimized to find their lowest energy conformations.

Transition State Search: A transition state search algorithm would be used to locate the saddle point on the potential energy surface that connects the reactants and products. This transition state represents the highest energy barrier that must be overcome for the reaction to occur.

Frequency Analysis: Vibrational frequency calculations would be performed on the optimized structures. For the reactants and products, all vibrational frequencies should be real. For the transition state, there should be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Studies on similar systems, such as the SN2 reaction of chloromethane (B1201357) with various nucleophiles, have been extensively investigated using computational methods like DFT. youtube.com These studies analyze factors like solvent effects and the nature of the nucleophile on the reaction rate and mechanism. youtube.com

The presence of the 2-methylthiophene ring is expected to influence the reactivity of the chloromethyl group. The electron-rich nature of the thiophene ring could potentially stabilize the transition state through electronic effects.

It is important to reiterate that the above-described mechanism for this compound is a chemically reasonable hypothesis. A definitive understanding would necessitate dedicated computational studies employing the methodologies outlined.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.